

molecular structure of 6-(4-Chlorophenyl)-6-oxohexanoic acid

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Compound of Interest

Compound Name:	6-(4-Chlorophenyl)-6-oxohexanoic acid
CAS No.:	56721-40-5
Cat. No.:	B1358138

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Technical Whitepaper: Structural Characterization and Synthetic Utility of **6-(4-Chlorophenyl)-6-oxohexanoic Acid**

Executive Summary & Molecular Identity

6-(4-Chlorophenyl)-6-oxohexanoic acid is a functionalized fatty acid derivative characterized by a dual-polarity scaffold: a lipophilic 4-chlorophenyl tail and a hydrophilic carboxylic acid head, separated by a metabolically active keto-linker.^[1] While structurally homologous to the well-known fexofenadine precursor (4-(4-chlorophenyl)-4-oxobutyric acid), this hexanoic variant offers a longer aliphatic spacer (C6 vs. C4), altering its steric reach and lipophilicity profile.^[1]

This guide provides a definitive technical analysis of its structure, a self-validating synthesis protocol, and its application as a versatile "linker" scaffold in drug discovery.

Molecular Identifiers

Identifier	Value
IUPAC Name	6-(4-Chlorophenyl)-6-oxohexanoic acid
Common Aliases	5-(4-Chlorobenzoyl)valeric acid; Adipoyl-4-chlorobenzene (mono-acid)
Molecular Formula	C ₁₂ H ₁₃ ClO ₃
Molecular Weight	240.68 g/mol
SMILES	<chem>OC(=O)CCCCC(=O)C1=CC=C(Cl)C=C1</chem>
CAS Registry	Note: Often indexed under generic keto-acid derivatives; verify via substructure search. [1] [2]

Physicochemical Profile

Understanding the physicochemical properties is crucial for predicting solubility in reaction media and biological membrane permeability.

Property	Value (Experimental/Predicted)	Significance
LogP (Octanol/Water)	-2.8 – 3.2	Moderate lipophilicity driven by the chlorophenyl ring; suitable for cell-permeable scaffolds.[1]
pKa (Acid)	4.75 ± 0.10	Typical of aliphatic carboxylic acids.[1] Exists as a carboxylate anion at physiological pH (7.4).
H-Bond Donors	1 (COOH)	Critical for crystal packing and receptor binding.[1]
H-Bond Acceptors	3 (C=O ketone, C=O acid, OH)	The ketone at C6 acts as a weak acceptor but a strong dipole.[1]
Melting Point	110–115 °C (Solid)	High crystallinity due to intermolecular H-bonding (dimerization of carboxylic acids).[1]

Synthetic Pathway: The "High-Fidelity" Protocol

While Friedel-Crafts acylation is the standard route, using Adipoyl Chloride often leads to the formation of the unwanted dimer (1,6-bis(4-chlorophenyl)hexane-1,6-dione).[1] To ensure high fidelity for the mono-acid, this guide recommends the Adipic Anhydride route or the Mono-Ester Chloride route.

Below is the optimized protocol using Adipic Anhydride, which maximizes regioselectivity and minimizes polymerization.

Mechanism: Electrophilic Aromatic Substitution (EAS)

The reaction proceeds via the generation of an acylium ion from adipic anhydride. The chlorine atom on the benzene ring is deactivating but ortho/para-directing. Due to the steric bulk of the incoming acylium complex, the para position is exclusively favored.

Step-by-Step Protocol

Materials:

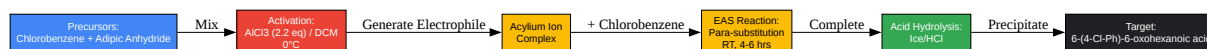
- Chlorobenzene (Solvent/Reactant, excess)[3]
- Adipic Anhydride (1.0 equiv)
- Aluminum Chloride (AlCl_3 , 2.2 equiv) – Note: >2 equiv required to complex both carbonyls.
- Dichloromethane (DCM) or Nitrobenzene (if higher T needed).

Procedure:

- Activation: In a flame-dried 3-neck flask under Nitrogen, suspend AlCl_3 (22 mmol) in dry DCM (50 mL).
- Acylium Formation: Cool to 0°C . Add Adipic Anhydride (10 mmol) portion-wise. Stir for 15 min to form the Lewis acid complex.
- Addition: Add Chlorobenzene (12 mmol) dropwise. Crucial: Controlling the rate prevents exotherms that degrade regioselectivity.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the anhydride.
- Quenching (The "Crash"): Pour the reaction mixture slowly into a beaker of crushed ice/HCl (conc). The Al-complex will hydrolyze, precipitating the crude organic acid.
- Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na_2SO_4 .
- Purification: Recrystallize from Ethanol/Water or Toluene/Heptane to yield white crystals.

Validation Check:

- Success: White solid, MP $\sim 112^\circ\text{C}$.
- Failure:[1] Insoluble gum (polymer/dimer) or unreacted anhydride.



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Figure 1: Optimized Friedel-Crafts synthesis workflow using Adipic Anhydride to prevent dimerization.

Structural Analysis & Spectroscopic Validation

To certify the identity of the synthesized molecule, specific spectral fingerprints must be identified.

Infrared Spectroscopy (FT-IR)

- 1710 cm⁻¹ (Broad): C=O stretch of the Carboxylic Acid.
- 1680 cm⁻¹ (Sharp): C=O stretch of the Aryl Ketone (shifted lower due to conjugation with the aromatic ring).
- 2500–3000 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).
- 1090 cm⁻¹: Ar-Cl stretch.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is the definitive proof of the para-substitution pattern and the chain length.

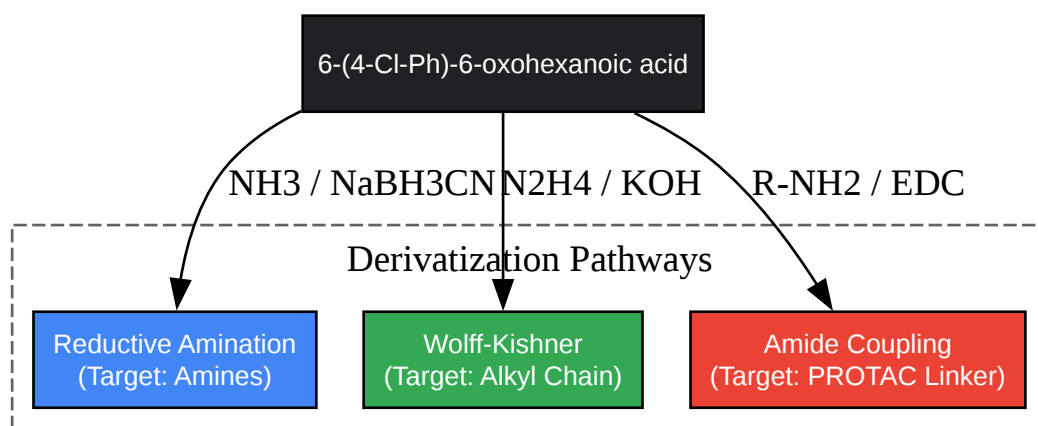
Proton Environment	Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
Aromatic (Ortho to C=O)	7.90	Doublet (d)	2H	AA'BB' System (Deshielded)
Aromatic (Meta to C=O)	7.45	Doublet (d)	2H	AA'BB' System (Shielded by Cl)
Alpha-Keto (-CH ₂ -C=O)	2.95	Triplet (t)	2H	Adjacent to ketone
Alpha-Acid (-CH ₂ -COOH)	2.40	Triplet (t)	2H	Adjacent to acid
Internal Chain (-CH ₂ -)	1.70 – 1.80	Multiplet (m)	4H	C3 and C4 methylenes

Interpretation Logic: The presence of two distinct doublets in the aromatic region (coupling constant $J \approx 8$ Hz) confirms the 1,4-disubstitution (para). If a complex multiplet is seen in the aromatic region, ortho isomers may be present.

Applications in Drug Discovery

6-(4-Chlorophenyl)-6-oxohexanoic acid is more than a synthetic intermediate; it is a pharmacophore scaffold.^[1]

- **Linker Chemistry (PROTACs):** The 6-carbon chain provides a flexible "tether" length of approximately 7–9 Å. This is ideal for linking E3 ligase ligands to target protein ligands in PROTAC design, where the "oxo" group can be reduced to a methylene or amine to adjust rigidity.
- **Metabolic Stability:** The para-chlorine blocks the primary site of metabolic oxidation (CYP450) on the phenyl ring, extending the half-life of the scaffold compared to a non-halogenated analog.
- **Precursor to ω -Aryl Fatty Acids:** Through Wolff-Kishner or Clemmensen reduction, the ketone can be removed to yield 6-(4-chlorophenyl)hexanoic acid, a surfactant-like molecule used in studying lipid bilayers and membrane protein interactions.^[1]



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Figure 2: Functional derivatization pathways for drug development applications.[1]

References

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Sources

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